

In-Depth Technical Guide: Solubility of Amino-PEG2-C2-acid

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Compound of Interest

Compound Name: Amino-PEG2-C2-acid

Cat. No.: B605449

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Amino-PEG2-C2-acid**, a bifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.

Introduction to Amino-PEG2-C2-acid

Amino-PEG2-C2-acid, with the chemical formula $C_7H_{15}NO_4$ and a molecular weight of 177.20 g/mol, is a hydrophilic linker possessing a terminal primary amine and a carboxylic acid. The presence of a two-unit polyethylene glycol (PEG) spacer enhances its aqueous solubility, a desirable characteristic for bioconjugation reactions that are often performed in aqueous buffers. The amine group allows for conjugation to molecules via activated esters or other electrophilic groups, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.

Solubility Profile of Amino-PEG2-C2-acid

The solubility of **Amino-PEG2-C2-acid** is dictated by its chemical structure, which includes a flexible and hydrophilic PEG chain, a basic amino group, and an acidic carboxyl group. These features allow for hydrogen bonding with protic solvents and favorable interactions with polar aprotic solvents.

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for **Amino-PEG2-C2-acid** across a wide range of solvents is not readily available in published literature. However, based on its structure and data from chemical suppliers, a summary of its known and expected solubility is presented below. It is important to note that experimental determination is necessary to confirm these values for specific applications.

Solvent	Solvent Type	Quantitative Solubility	Qualitative Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	2 mg/mL (11.29 mM)[1][2]	Soluble	Ultrasonic and warming to 60°C may be required to achieve dissolution.[1][2]
Water	Polar Protic	Data Not Available	Expected to be Soluble	The hydrophilic PEG spacer and ionic functional groups suggest good aqueous solubility.[3][4][5][6][7][8]
Methanol (MeOH)	Polar Protic	Data Not Available	Soluble[9]	
Ethanol (EtOH)	Polar Protic	Data Not Available	Expected to be Soluble	
Dimethylformamide (DMF)	Polar Aprotic	Data Not Available	Soluble[9]	
Dichloromethane (DCM)	Nonpolar	Data Not Available	Expected to be Sparingly Soluble to Insoluble	
Acetonitrile (ACN)	Polar Aprotic	Data Not Available	Expected to be Soluble	

Disclaimer: The solubility data, other than in DMSO, is based on the general properties of PEGylated compounds and the presence of polar functional groups. These should be considered as estimates, and it is highly recommended to perform experimental solubility testing for precise measurements in the desired solvent system.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the thermodynamic solubility of a small molecule is the Shake-Flask Method. This protocol provides a general procedure for determining the solubility of **Amino-PEG2-C2-acid** in various solvents.

Materials and Equipment

- **Amino-PEG2-C2-acid** (solid)
- Selected solvents (e.g., water, ethanol, DMSO, etc.)
- Vials with screw caps (e.g., 2 mL glass vials)
- Orbital shaker or vortex mixer
- Thermostatically controlled environment (e.g., incubator or water bath)
- Centrifuge
- Syringe filters (0.22 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure

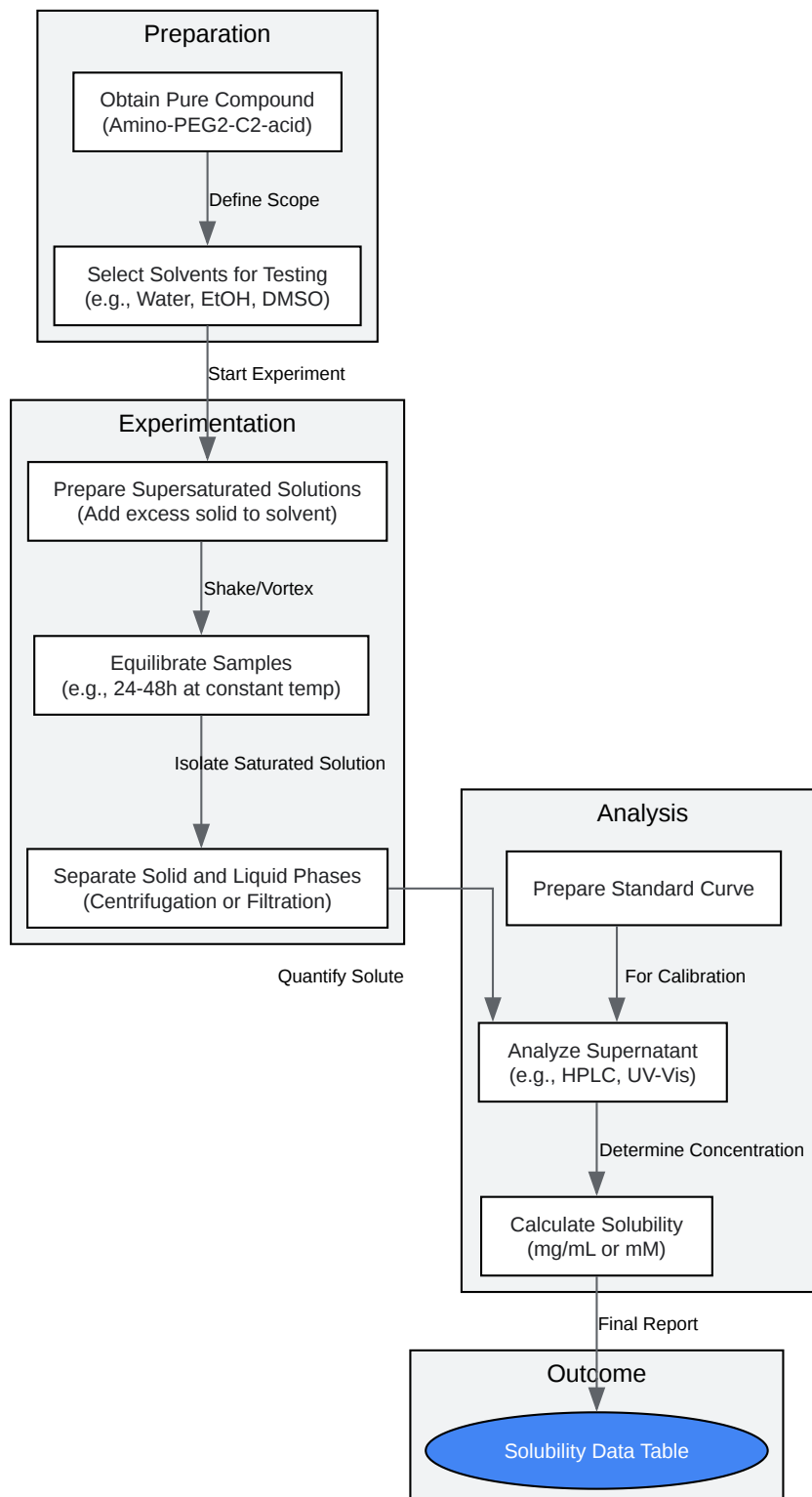
- Preparation of Saturated Solutions:
 - Add an excess amount of solid **Amino-PEG2-C2-acid** to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vials to prevent solvent evaporation.

- Equilibration:
 - Place the vials on an orbital shaker or vortex mixer in a thermostatically controlled environment (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[\[10\]](#)
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
- Quantification:
 - Carefully withdraw an aliquot of the clear, saturated supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of **Amino-PEG2-C2-acid**.
- Data Analysis:
 - Prepare a standard curve of known concentrations of **Amino-PEG2-C2-acid**.
 - Use the standard curve to determine the concentration of the compound in the diluted sample.
 - Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like **Amino-PEG2-C2-acid**.

Workflow for Solubility Assessment of Amino-PEG2-C2-acid

[Click to download full resolution via product page](#)*Workflow for Solubility Assessment*

Conclusion

Amino-PEG2-C2-acid is expected to exhibit good solubility in a range of polar solvents, including water, DMSO, DMF, and lower-chain alcohols. This is primarily due to its hydrophilic PEG spacer and the presence of both an amino and a carboxylic acid group, which can engage in hydrogen bonding and exist in an ionic state depending on the pH. The provided experimental protocol for the shake-flask method offers a robust approach for researchers to determine the precise solubility of this linker in their specific solvent systems, which is a crucial step for the successful design and execution of bioconjugation and drug delivery studies.

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